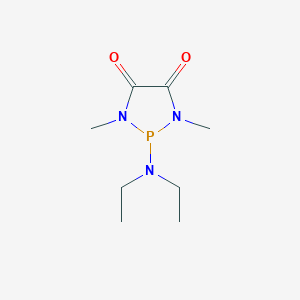
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is a unique organophosphorus compound It is characterized by its diazaphospholidine ring structure, which includes both nitrogen and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a chlorophosphine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The diazaphospholidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholidine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethyl methacrylate: A similar compound used in polymer chemistry.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens.
Uniqueness
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is unique due to its diazaphospholidine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
91118-18-2 |
|---|---|
Molekularformel |
C8H16N3O2P |
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
2-(diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione |
InChI |
InChI=1S/C8H16N3O2P/c1-5-11(6-2)14-9(3)7(12)8(13)10(14)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
PGUUMSROSUNIAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P1N(C(=O)C(=O)N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


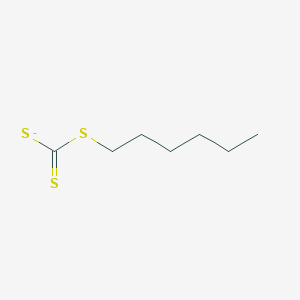
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
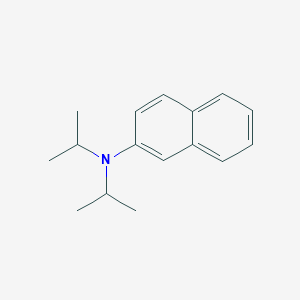
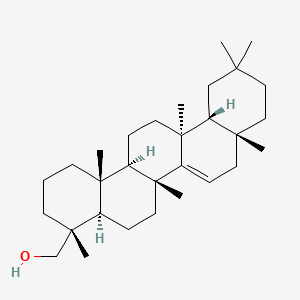
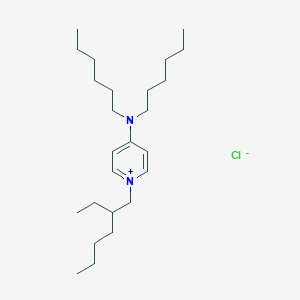
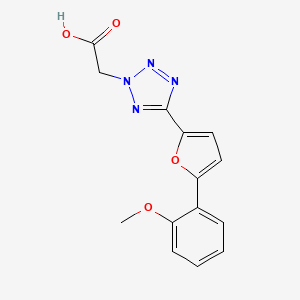
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
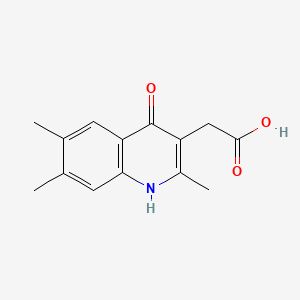

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
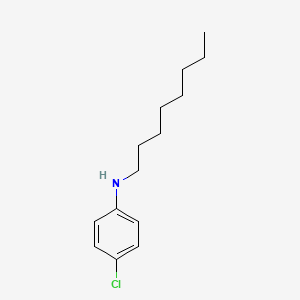
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)


